molecular formula C18H16N4OS2 B293483 6-[(3-Methylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-Methylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293483
M. Wt: 368.5 g/mol
InChI Key: ALBSNPVNKAPPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Methylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research.

Mechanism of Action

The mechanism of action of 6-[(3-Methylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have both biochemical and physiological effects. In biochemical studies, the compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In physiological studies, the compound has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(3-Methylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and specificity. The compound has been found to be highly effective at inhibiting the growth of cancer cells, while having minimal effects on healthy cells. However, one of the main limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to have toxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-[(3-Methylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of more potent and selective analogs of the compound for use in cancer treatment. Another area of research is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, the compound may be studied for its potential use in other fields of research, such as materials science and biochemistry.

Synthesis Methods

The synthesis of 6-[(3-Methylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-mercaptobenzothiazole with 3-bromoanisole in the presence of a base. The resulting product is then treated with a triazole compound to form the final product. This method has been optimized to provide high yields of the compound with minimal impurities.

Scientific Research Applications

The compound has been found to have potential applications in various fields of research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, the compound has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells. In materials science, the compound has been studied for its potential use as a corrosion inhibitor. In biochemistry, the compound has been studied for its potential use as a tool to study protein-protein interactions.

properties

Molecular Formula

C18H16N4OS2

Molecular Weight

368.5 g/mol

IUPAC Name

6-[(3-methylphenoxy)methyl]-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS2/c1-13-6-5-7-14(10-13)23-11-17-21-22-16(19-20-18(22)25-17)12-24-15-8-3-2-4-9-15/h2-10H,11-12H2,1H3

InChI Key

ALBSNPVNKAPPCG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Origin of Product

United States

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